Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate
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Overview
Description
Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate is a chemical compound with the molecular formula C16H30N2O4 and a molecular weight of 314.42 g/mol . This compound is known for its use as a pharmaceutical intermediate and is often involved in the synthesis of various drugs and chemical products.
Preparation Methods
The synthesis of Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate typically involves the protection of the amine group using a Boc (tert-butoxycarbonyl) group. The synthetic route generally includes the following steps:
Protection of the amine group: The amine group of trans-4-aminocyclohexylmethanol is protected using Boc anhydride in the presence of a base such as triethylamine.
Formation of the carbamate: The protected amine is then reacted with isopropyl chloroformate to form the carbamate.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution reactions: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and reduction: Depending on the reaction conditions, the compound can undergo oxidation or reduction reactions, although specific details on these reactions are less commonly documented.
Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like triethylamine for protection steps. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including those targeting dopamine receptors.
Organic synthesis: The compound is valuable in organic synthesis for the preparation of more complex molecules.
Biological research: It is used in the study of biochemical pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate involves its role as a protecting group for amines. The Boc group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic reactions . The compound interacts with molecular targets by forming stable carbamate linkages, which can be cleaved under specific conditions to release the active amine.
Comparison with Similar Compounds
Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate can be compared with other similar compounds, such as:
trans-4-(Boc-amino)cyclohexaneethanol: This compound is used for preparing quinolinones and analogs for treating multi-drug resistant bacterial infections.
trans-4-Aminocyclohexanol: Used as a raw material in organic synthesis and an intermediate in the synthesis of drugs like Ambroxol hydrochloride.
The uniqueness of this compound lies in its specific structure and its utility as a protecting group in organic synthesis, particularly in the pharmaceutical industry.
Properties
Molecular Formula |
C16H30N2O4 |
---|---|
Molecular Weight |
314.42 g/mol |
IUPAC Name |
propan-2-yl N-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C16H30N2O4/c1-11(2)21-14(19)17-10-12-6-8-13(9-7-12)18-15(20)22-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,17,19)(H,18,20) |
InChI Key |
XZGSVCZBEXKUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCC1CCC(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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